Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(4-methylphenyl)thio]methyl}pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC9958835
Molecular Formula: C23H22N4O3S
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N4O3S |
|---|---|
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-[(4-methylphenyl)sulfanylmethyl]pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C23H22N4O3S/c1-4-29-21(28)20-15(3)24-22(27-23-26-17-7-5-6-8-19(17)30-23)25-18(20)13-31-16-11-9-14(2)10-12-16/h5-12H,4,13H2,1-3H3,(H,24,25,26,27) |
| Standard InChI Key | XANPQIRIUQISBR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(N=C1CSC2=CC=C(C=C2)C)NC3=NC4=CC=CC=C4O3)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C(N=C1CSC2=CC=C(C=C2)C)NC3=NC4=CC=CC=C4O3)C |
Introduction
Structural Features and Classification
-
Benzoxazole Moiety: Known for its pharmacological properties, the benzoxazole ring is a key component of this compound.
-
Pyrimidine Core: This core is common in many biologically active compounds, often involved in nucleic acid synthesis or as part of therapeutic agents.
-
Thio Linkage: The presence of a thio linkage with a 4-methylphenyl group adds to the compound's structural complexity and potential reactivity.
Biological Activity and Potential Applications
Compounds with similar structures, such as benzoxazole derivatives and pyrimidine carboxylates, are known for their diverse biological activities. These include potential roles in pharmaceutical research, particularly in the development of new therapeutic agents. The exact mechanism of action for this specific compound would require further research to elucidate.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine | Lacks the thio linkage and phenyl group | Simpler structure with potentially different biological activity |
| Ethyl 2-(1,3-benzoxazol-2-ylamino)-6-propylpyrimidine | Similar benzoxazole and pyrimidine structure | Variation in alkyl chain may affect lipophilicity |
| Ethyl 2-(1,3-benzoxazol-2-ylamino)-6-{[(1-pyridin-3-yloxy)methyl]}pyrimidine | Contains an ether linkage instead of sulfur | May exhibit different solubility and reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume